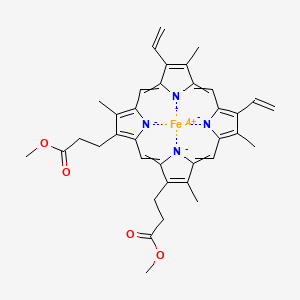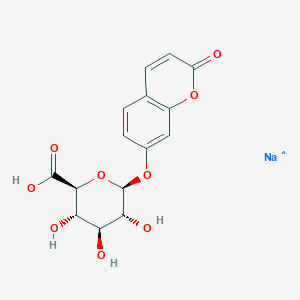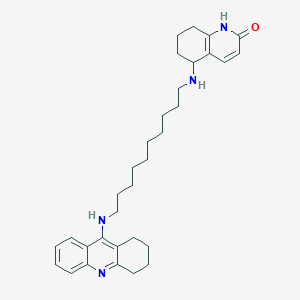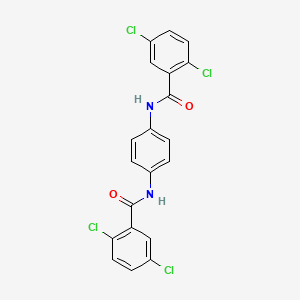
(+)-(s)-2-Meth-yl-3-(2-pyrrolidinylmethoxy)pyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-(s)-2-Meth-yl-3-(2-pyrrolidinylmethoxy)pyridine hydrochloride is a chemical compound known for its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-(s)-2-Meth-yl-3-(2-pyrrolidinylmethoxy)pyridine hydrochloride typically involves several steps, including the formation of the pyridine ring and the attachment of the pyrrolidinylmethoxy group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.
化学反応の分析
Types of Reactions
(+)-(s)-2-Meth-yl-3-(2-pyrrolidinylmethoxy)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
科学的研究の応用
(+)-(s)-2-Meth-yl-3-(2-pyrrolidinylmethoxy)pyridine hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study various biological processes and interactions.
Industry: The compound is used in the production of various chemicals and materials.
作用機序
The mechanism by which (+)-(s)-2-Meth-yl-3-(2-pyrrolidinylmethoxy)pyridine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Some compounds similar to (+)-(s)-2-Meth-yl-3-(2-pyrrolidinylmethoxy)pyridine hydrochloride include:
- 2-Pyrrolidin-2-ylpyridine
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which imparts specific properties and reactivity. This uniqueness makes it particularly valuable in certain research and industrial applications.
特性
分子式 |
C11H17ClN2O |
|---|---|
分子量 |
228.72 g/mol |
IUPAC名 |
2-methyl-3-[[(2S)-pyrrolidin-2-yl]methoxy]pyridine;hydrochloride |
InChI |
InChI=1S/C11H16N2O.ClH/c1-9-11(5-3-6-12-9)14-8-10-4-2-7-13-10;/h3,5-6,10,13H,2,4,7-8H2,1H3;1H/t10-;/m0./s1 |
InChIキー |
IUDIIFZJSAVCSY-PPHPATTJSA-N |
異性体SMILES |
CC1=C(C=CC=N1)OC[C@@H]2CCCN2.Cl |
正規SMILES |
CC1=C(C=CC=N1)OCC2CCCN2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-({4-[(5-Cyclopropyl-1h-Pyrazol-3-Yl)amino]quinazolin-2-Yl}imino)cyclohexa-2,5-Dien-1-Yl]acetonitrile](/img/structure/B10769146.png)

![disodium;8-hydroxy-7-[(6-sulfonatonaphthalen-2-yl)diazenyl]quinoline-5-sulfonate](/img/structure/B10769159.png)
![[2-methyl-5-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N-(2,4-dimethoxyphenyl)-N-[2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]carbamate](/img/structure/B10769160.png)
![1-Acetyl-4-(4-{4-[(2-ethoxyphenyl)thio]-3-nitrophenyl}pyridin-2-YL)piperazine](/img/structure/B10769165.png)
![iron(4+);methyl 3-[(1Z,4Z,10Z,14Z)-7,12-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoate](/img/structure/B10769175.png)
![6,7-Dihydro-2-(methylthio)-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B10769191.png)

![(2R)-2-[(6-{[(5-Methylthiophen-2-yl)methyl]amino}-9-propyl-9H-purin-2-yl)amino]butan-1-ol](/img/structure/B10769207.png)

![(1S,6R,8S,9R,11R,12R,13R,16S,17S)-8-tert-butyl-6,9,12-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10769228.png)


![methyl (1R,9S,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B10769255.png)
